2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile
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Description
2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10ClN3O5 and its molecular weight is 359.72g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown. It is known that these types of compounds can interact with various biological targets due to their orthogonal functional groups .
Biochemical Pathways
Similar compounds have been found to interact with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacological properties .
Result of Action
Similar compounds have been found to have a wide range of interesting biological activities .
Action Environment
It is known that the synthesis of similar compounds can be influenced by the type of catalyst used in the reactions .
Biological Activity
The compound 2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a pyrano-pyran derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, emphasizing its potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of the compound is C19H16ClN3O4 with a molecular weight of 393.80 g/mol. The synthesis typically involves a multi-step process starting from appropriate pyran derivatives and chlorinated nitrophenyl compounds. The general synthetic route includes:
- Refluxing a mixture of 4-hydroxy-6-methylpyran-2-one, 4-chloro-3-nitrobenzaldehyde, malononitrile, and a catalyst such as DMAP in ethanol.
- Isolation of the product through filtration and purification steps.
Anticancer Properties
Research indicates that pyrano-pyran derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that the compound can induce apoptosis in human cancer cells through the activation of intrinsic pathways. The mechanism involves:
- Cell cycle arrest at the G2/M phase.
- Induction of reactive oxygen species (ROS), leading to oxidative stress.
A study reported an IC50 value indicating effective cytotoxicity in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro tests revealed:
- Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound exhibits notable anti-inflammatory effects . Experimental models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages.
Case Studies
- Case Study on Anticancer Activity : A recent publication evaluated the efficacy of this compound against various cancer lines, demonstrating significant growth inhibition and apoptosis induction in treated cells compared to controls. The study utilized flow cytometry for cell cycle analysis and annexin V staining for apoptosis detection.
- Case Study on Antimicrobial Activity : Another study investigated the antibacterial effects against clinical isolates of E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly.
Data Summary Table
Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 (breast cancer) | 10 | Induction of apoptosis via ROS generation |
Antimicrobial | S. aureus | 32 | Disruption of cell wall synthesis |
Antimicrobial | E. coli | 64 | Inhibition of protein synthesis |
Anti-inflammatory | Macrophages | Not specified | Reduction of TNF-alpha and IL-6 |
Properties
IUPAC Name |
2-amino-4-(4-chloro-3-nitrophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5/c1-7-4-12-14(16(21)24-7)13(9(6-18)15(19)25-12)8-2-3-10(17)11(5-8)20(22)23/h2-5,13H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURMXPOPZYMGQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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